molecular formula C23H23N3O2 B11562638 N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11562638
M. Wt: 373.4 g/mol
InChI Key: IZBZFROTWOCRDZ-MFKUBSTISA-N
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Description

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a methylidene group, and an acetohydrazide moiety. Its molecular formula is C31H27N5O2S, and it has a molecular weight of 533.657 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its benzyloxy and methylidene groups contribute to its distinct chemical properties and make it a valuable compound for various research applications .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H23N3O2/c1-18-7-11-21(12-8-18)24-16-23(27)26-25-15-19-9-13-22(14-10-19)28-17-20-5-3-2-4-6-20/h2-15,24H,16-17H2,1H3,(H,26,27)/b25-15+

InChI Key

IZBZFROTWOCRDZ-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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